(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane
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Overview
Description
(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is a versatile organosilicon compound with the molecular formula C13H30O4Si3 and a molecular weight of 334.63 g/mol . This compound is characterized by the presence of both acryloxy and trimethylsiloxy functional groups, making it useful in various chemical applications.
Preparation Methods
The synthesis of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane typically involves the reaction of 3-acryloyloxypropylmethanol with trimethylchlorosilane . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of silane alkylation reactions, which are efficient and scalable .
Chemical Reactions Analysis
(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding siloxane derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield different silane compounds.
Substitution: The acryloxy group can undergo substitution reactions with various nucleophiles, leading to the formation of diverse products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane finds applications in several scientific research fields:
Mechanism of Action
The mechanism of action of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane involves its ability to form strong covalent bonds with various substrates. The acryloxy group can undergo polymerization reactions, leading to the formation of cross-linked networks. The trimethylsiloxy groups provide hydrophobicity and enhance the compound’s stability .
Comparison with Similar Compounds
(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane can be compared with other similar compounds, such as:
3-Methacryloxypropyltrimethoxysilane: This compound has a similar structure but contains methacryloxy instead of acryloxy groups, leading to different reactivity and applications.
3-Glycidoxypropyltrimethoxysilane: This compound contains glycidoxy groups, which provide different chemical properties and applications in epoxy resins.
The uniqueness of this compound lies in its combination of acryloxy and trimethylsiloxy groups, offering a balance of reactivity and stability that is advantageous in various applications.
Properties
IUPAC Name |
3-[methyl-bis(trimethylsilyloxy)silyl]propyl prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30O4Si3/c1-9-13(14)15-11-10-12-20(8,16-18(2,3)4)17-19(5,6)7/h9H,1,10-12H2,2-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFQCQOGRMUSGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O4Si3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60581562 |
Source
|
Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60581562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177617-17-3 |
Source
|
Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60581562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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